

# Application Notes and Protocols: Synthesis and Evaluation of Novel N-benzylpyridinium-curcumin Derivatives

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## Compound of Interest

Compound Name: *N-Benzylthiacin*

Cat. No.: *B091188*

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These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel N-benzylpyridinium-curcumin derivatives. The protocols detailed below are intended to serve as a guide for the replication and further investigation of these compounds, which have shown significant potential as acetylcholinesterase (AChE) inhibitors and antioxidants.

## Data Presentation

The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of a series of synthesized N-benzylpyridinium-curcumin derivatives. The data is presented as IC<sub>50</sub> values, which represent the concentration of the compound required to inhibit 50% of the AChE enzyme activity.

Compound ID	Structure	IC50 (nM) vs. AChE
7f	N-benzyl-4-(curcuminy)pyridinium	7.5 ± 0.19[1][2][3]
8f	N-benzyl-3-(curcuminy)pyridinium	17[2]
7g	N-(4-fluorobenzyl)-4-(curcuminy)pyridinium	-
8g	N-(4-fluorobenzyl)-3-(curcuminy)pyridinium	-
8a	N-benzylpyridinium	32[2]
8b	N-(4-fluorobenzyl)pyridinium	≤56[1][2]
Donepezil	Standard Drug	14 ± 0.12[1][2][3]
Tacrine	Standard Drug	30 ± 0.2[1][2][3]

Note: Specific IC50 values for compounds 7g and 8g were not detailed in the provided search results but were part of the synthesized library of potent derivatives.

## Experimental Protocols

### I. Synthesis of N-benzylpyridinium-curcumin Derivatives

This protocol outlines a general two-step procedure for the synthesis of N-benzylpyridinium-curcumin derivatives. The first step involves the synthesis of a curcumin-pyridine intermediate, followed by quaternization with a substituted benzyl bromide.

Materials:

- Curcumin
- 3- or 4-pyridinecarboxaldehyde
- Substituted Benzyl Bromide (e.g., benzyl bromide, 4-fluorobenzyl bromide)

- Piperidine
- Acetic Acid
- Toluene
- Dimethylformamide (DMF)
- Acetonitrile
- Ethyl Acetate
- Hexane
- Silica Gel for column chromatography

#### Step 1: Synthesis of Curcumin-Pyridyl Intermediate

- Dissolve curcumin and 3- or 4-pyridinecarboxaldehyde in a mixture of toluene and DMF.
- Add piperidine and acetic acid as catalysts.
- Reflux the reaction mixture overnight using a Dean-Stark apparatus to remove water.
- After cooling, pour the mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to yield the curcumin-pyridyl intermediate.

#### Step 2: N-alkylation to form N-benzylpyridinium-curcumin Derivatives

- Dissolve the curcumin-pyridyl intermediate from Step 1 and the desired substituted benzyl bromide in acetonitrile.
- Stir the reaction mixture at room temperature for 12 hours.

- The resulting precipitate is the N-benzylpyridinium-curcumin derivative.
- Filter the precipitate, wash with a cold solvent, and dry under vacuum.

## II. In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the AChE inhibitory activity of the synthesized compounds.

Materials:

- Electric eel acetylcholinesterase (eeAChE)
- Acetylthiocholine iodide (ATCI) - Substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Sodium phosphate buffer (0.1 M, pH 8.0)
- Synthesized N-benzylpyridinium-curcumin derivatives
- Donepezil (standard inhibitor)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 150  $\mu$ L of sodium phosphate buffer (0.1 M, pH 8.0).
- Add 10  $\mu$ L of the test compound solution at various concentrations.
- Add 20  $\mu$ L of the AChE enzyme solution (0.09 units/mL) to each well and incubate for 15 minutes at 25  $^{\circ}$ C.

- Add 10  $\mu$ L of DTNB (10 mM) to each well.
- Initiate the reaction by adding 10  $\mu$ L of the substrate, ATCI (14 mM).
- Measure the absorbance at 410 nm using a microplate reader at regular intervals for a set period.
- The rate of reaction is determined by the change in absorbance per minute.
- Calculate the percentage of inhibition for each concentration of the test compounds.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### III. Antioxidant Activity Assay (ABTS Method)

This protocol describes the measurement of the antioxidant capacity of the synthesized derivatives using the ABTS radical cation decolorization assay.

Materials:

- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
- Potassium persulfate
- Phosphate-buffered saline (PBS)
- Synthesized N-benzylpyridinium-curcumin derivatives
- Trolox (standard antioxidant)
- 96-well microplate
- Microplate reader

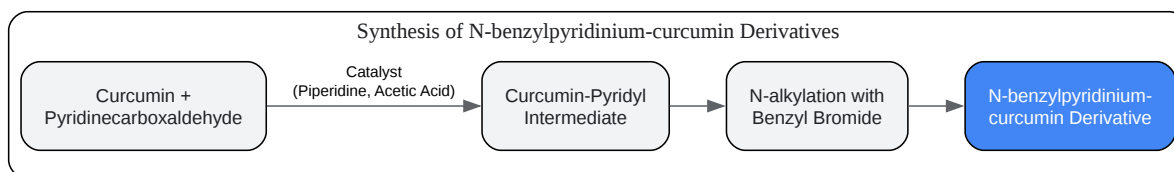
Procedure:

- Prepare the ABTS radical cation (ABTS<sup>•+</sup>) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

- Dilute the ABTS•+ solution with PBS to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Prepare various concentrations of the test compounds and Trolox in a suitable solvent.
- In a 96-well plate, add a specific volume of the diluted ABTS•+ solution.
- Add a small volume of the test compound or standard to the wells.
- Incubate the plate at room temperature for a set time (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- Calculate the percentage of scavenging activity for each concentration.
- The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).

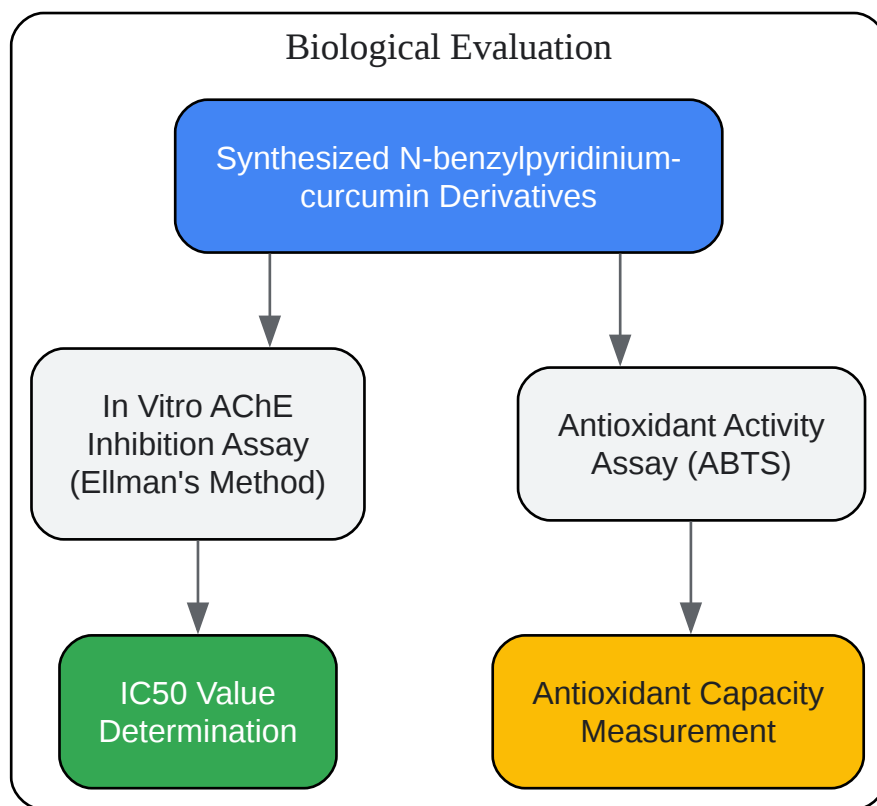
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and biological evaluation of N-benzylpyridinium-curcumin derivatives.



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Caption: Synthetic pathway for N-benzylpyridinium-curcumin derivatives.



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Caption: Workflow for the biological evaluation of synthesized derivatives.

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## References

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